molecular formula C16H23N3O4 B1343311 N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide CAS No. 950596-59-5

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide

Cat. No.: B1343311
CAS No.: 950596-59-5
M. Wt: 321.37 g/mol
InChI Key: DAJSDPMXDPYMCB-UHFFFAOYSA-N
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Description

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide (CAS: 950596-59-5) is a methanimidamide derivative with the molecular formula C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol. It is structurally characterized by a central phenyl ring substituted with a cyano group at position 2 and bis(2-methoxyethoxy) groups at positions 4 and 3. The dimethylmethanimidamide moiety (-N=C(NMe₂)-NH-) is attached to the phenyl ring via the imino nitrogen. This compound is identified as a process-related impurity of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy .

The bis(2-methoxyethoxy) substituents enhance solubility in polar solvents, which is critical for pharmaceutical processing.

Properties

IUPAC Name

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-19(2)12-18-14-10-16(23-8-6-21-4)15(9-13(14)11-17)22-7-5-20-3/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJSDPMXDPYMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=C(C=C1C#N)OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635827
Record name N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950596-59-5
Record name N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide typically involves the reaction of substituted anilines with cyanoacetylating agents. One common method includes the treatment of substituted anilines with alkyl cyanoacetates under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in halogenated derivatives.

Scientific Research Applications

N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The cyano and methoxyethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanimidamide Derivatives

Structural Analogs and Key Differences

The following table compares the target compound with structurally related methanimidamides:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Context Source
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide 950596-59-5 C₁₆H₂₃N₃O₄ 321.37 2-cyano, 4,5-bis(2-methoxyethoxy) Erlotinib impurity
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide 39263-34-8 C₁₀H₁₀N₄O₂ 218.22 2-cyano, 4-nitro Research chemical (unspecified)
Methanimidamide,N'-[3-cyano-5-formyl-4-(phenylsulfonyl)-2-thienyl]-N,N-dimethyl- 105559-08-8 - - 3-cyano, 5-formyl, 4-phenylsulfonyl (thienyl backbone) Unspecified (structural studies)
Key Observations:

Substituent Effects on Solubility and Reactivity: The bis(2-methoxyethoxy) groups in the target compound improve hydrophilicity compared to the 4-nitro () and phenylsulfonyl () substituents, which are more electron-withdrawing and may reduce solubility. The cyano group is a common feature in all three compounds, suggesting its role in stabilizing the methanimidamide moiety via resonance.

Pharmaceutical Relevance :

  • The target compound’s application as an Erlotinib impurity highlights its significance in quality control during drug synthesis . In contrast, the nitro-substituted analog (CAS 39263-34-8) lacks documented pharmaceutical use, though its nitro group could confer reactivity in electrophilic substitution reactions .

Heterocyclic Variations :

  • The thienyl-based methanimidamide (CAS 105559-08-8) replaces the phenyl ring with a sulfur-containing heterocycle, which may alter redox properties and binding affinity in biological systems .

Comparative Physicochemical Properties

Property Target Compound Nitro-Substituted Analog (CAS 39263-34-8) Thienyl Analog (CAS 105559-08-8)
Polarity High (bis-ether substituents) Moderate (nitro group) Low (phenylsulfonyl group)
Molecular Weight 321.37 218.22 Likely >300 (estimated)
Potential Reactivity Nucleophilic substitution Electrophilic aromatic substitution Michael addition (thienyl)

Biological Activity

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide (CAS Number: 950596-59-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevance in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H23N3O4
  • SMILES : O(CCOC)c1c(OCCOC)cc(C#N)c(N=CN(C)C)c1
  • Molecular Weight : Approximately 319.37 g/mol

The compound features a cyano group and methoxyethoxy substituents, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies on related compounds have shown that they can inhibit the NLRP3 inflammasome, a crucial player in cancer progression and inflammation. The inhibition of interleukin-1β (IL-1β) release was demonstrated with IC50 values as low as 7 nM in certain analogs, suggesting that this compound may possess similar activities .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of inflammatory pathways : By modulating the NLRP3 inflammasome.
  • Interaction with cellular receptors : Similar compounds have been shown to interact with various receptors involved in cell signaling.

Case Studies

  • Study on Inflammation : A study investigating the effects of related compounds on inflammation showed significant reductions in IL-1β levels in vivo. This suggests potential therapeutic applications in inflammatory diseases .
  • Antitumor Activity : In vitro assays demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis

CompoundActivity TypeIC50 ValueReference
This compoundNLRP3 InhibitorTBD
Analog 1Anticancer7 nM
Analog 2AnticancerTBD

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